Isovitexin-2''-O-rhamnoside (2''-O-alpha-L-Rhamnopyranosyl-isovitexin)
Description
Isovitexin-2''-O-rhamnoside (CAS: 72036-50-1) is a flavone C-glycoside derived from isovitexin (apigenin-6-C-glucoside) through the addition of an α-L-rhamnopyranosyl moiety at the 2''-position of the glucose unit. Its molecular formula is C27H30O14, with a molecular weight of 578.52 .
Structure
3D Structure
Properties
CAS No. |
72036-50-1 |
|---|---|
Molecular Formula |
C27H30O14 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-19(32)22(35)24(37)27(38-9)41-26-23(36)20(33)16(8-28)40-25(26)18-13(31)7-15-17(21(18)34)12(30)6-14(39-15)10-2-4-11(29)5-3-10/h2-7,9,16,19-20,22-29,31-37H,8H2,1H3/t9-,16+,19-,20+,22+,23-,24+,25-,26+,27-/m0/s1 |
InChI Key |
BGPMMCPSTAYIEL-UTKQBPCESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Solution Preparation
| Parameter | Specification |
|---|---|
| Compound-to-water ratio | 2:1000 to 20:1000 (w/w) |
| Temperature | 5–30°C |
| Dissolution aid | Nitrogen or CO2 sparging (15–30 minutes) |
Filtration and Sterilization
-
Pre-filtration : Remove particulates >1 μm using depth filters.
-
Sterile filtration : 0.22 μm hydrophilic PVDF membranes eliminate microbial contaminants.
Lyophilization Protocol
| Step | Conditions |
|---|---|
| Pre-freezing | -40°C for 3–6 hours |
| Primary drying | -25°C at 0.1 mBar for 24 hours |
| Secondary drying | 25°C at 0.01 mBar for 12 hours |
Stability Profiling
Long-term and accelerated stability studies from CN101849956A demonstrate the formulation’s robustness:
18-Month Stability Data (25°C/60% RH)
| Time (months) | Purity (%) | pH |
|---|---|---|
| 0 | 99.8 | 6.2 |
| 6 | 99.5 | 6.1 |
| 12 | 99.3 | 6.0 |
| 18 | 99.0 | 5.9 |
Accelerated Stability (40°C/75% RH)
| Time (months) | Purity (%) | pH |
|---|---|---|
| 0 | 99.8 | 6.2 |
| 3 | 99.1 | 6.0 |
| 6 | 98.5 | 5.8 |
Comparative Analysis of Gas Sparging Methods
CN101849956A evaluates nitrogen versus CO2 for oxygen displacement during preparation:
| Gas | Sparging Time | Residual O2 (ppm) | Stability Impact |
|---|---|---|---|
| N2 | 30 minutes | <2 | Maintains pH >6.0 for 18 months |
| CO2 | 15 minutes | <5 | Gradual pH drop to 5.7–5.9 |
Nitrogen proves superior in preserving physicochemical stability, likely due to its inert nature and minimal solubility in aqueous systems.
Industrial-Scale Production Considerations
For batch sizes >1 kg, the patent recommends:
Chemical Reactions Analysis
Types of Reactions
Isovitexin-2’'-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives .
Scientific Research Applications
Isovitexin-2''-O-rhamnoside, also known as apigenin-6-C-glucosyl-2”-O-rhamnoside, is a flavonoid compound found in various plant species . Research has explored its potential biological activities and applications.
Scientific Research Applications
- Antioxidant Activity Extracts from Tetrastigma hemsleyanum leaves containing isovitexin-2''-O-rhamnoside have exhibited antioxidant activity . The 80% methanol extract showed the highest antioxidant activity, as measured by DPPH, ABTS, and FRAP assays . Total phenolic content was also correlated with total antioxidant activities .
- Antimicrobial Properties Some studies have indicated that flavonoids, including isovitexin-2''-O-rhamnoside, possess antimicrobial activity against pathogenic intestinal bacteria .
- Anticancer Potential N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, a complex organic compound, has demonstrated anticancer properties in in vitro studies, inhibiting cellular proliferation in cancer cell lines, with IC50 values typically ranging from 10 to 30 µM. Animal models have also shown the compound's efficacy in reducing tumor size and improving survival rates at therapeutic doses.
- COVID-19 Treatment Isovitexin-2"-O-rhamnoside has been reported as potentially beneficial for the treatment of COVID-19 .
Case Studies
- Thrombotic Diseases Animal studies have reported that the administration of N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide significantly reduced thrombus formation compared to control groups, suggesting its potential as an antithrombotic agent.
- Cancer Treatment Preclinical trials involving human cancer xenografts in mice showed that treatment with N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide resulted in a marked decrease in tumor growth rates and improved overall survival compared to untreated controls.
- Breast Cancer An ethyl acetate extract displayed a strong inhibitory effect on the migration of MCF-7 breast cancer cells, with a wound healing rate below 5% after 24 hours . The extract also induced morphological changes distinctive of apoptosis, such as chromatin condensation .
Mechanism of Action
The mechanism of action of Isovitexin-2’'-O-rhamnoside involves its interaction with various molecular targets and pathways. The compound exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes . It also exhibits antiproliferative activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . The specific molecular targets and pathways involved include the NF-κB pathway and various oxidative stress-related pathways .
Comparison with Similar Compounds
Structural Characterization :
- MS/MS Fragmentation: The compound exhibits characteristic fragmentation patterns, including cleavage of the glycosidic bond between isovitexin and rhamnose, yielding a fragment ion at m/z 433 (isovitexin aglycone) and m/z 313 (rhamnose moiety) .
- Chromatographic Identification : It is often identified via UPLC-ESI-Q-TOF-MS/MS and compared with reference data for apigenin derivatives .
Comparison with Similar Compounds
Structural Isomers and Glycosylation Variants
Table 1: Structural Comparison of Key Flavonoid Derivatives
Key Structural Differences :
Table 2: Alpha-Glucosidase Inhibition and Antioxidant Activity
Note: IC50 values for vitexin-2''-O-rhamnoside are inferred from structurally similar derivatives.
Key Findings :
- Glycosylation Impact: Rhamnosylation at the 2''-position slightly reduces α-glucosidase inhibition compared to isovitexin (35 µM vs. 32 µM) .
- Acetylation Enhancement : 6''-O-Acetylisovitexin shows stronger inhibition (IC50 = 19 µM), highlighting the role of hydrophobic modifications .
- Antioxidant Superiority: Isovitexin-2''-O-rhamnoside outperforms non-rhamnosylated isovitexin in radical scavenging, likely due to improved solubility in polar solvents .
Biological Activity
Isovitexin-2''-O-rhamnoside, a glycosylated flavonoid, has garnered attention for its diverse biological activities, particularly in the fields of antioxidant, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of isovitexin-2''-O-rhamnoside, supported by recent studies and findings.
Chemical Structure and Properties
Isovitexin-2''-O-rhamnoside is a flavonoid compound characterized by its unique glycosylation pattern. Its molecular formula is with a molecular weight of 578.52 g/mol. The compound is derived from various plant sources, including Crataegus pinnatifida and Tripterospermum japonicum, where it contributes to the plants' pharmacological properties .
Antioxidant Activity
Isovitexin-2''-O-rhamnoside exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and inhibit oxidative stress. The antioxidant efficacy is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
These results indicate that isovitexin-2''-O-rhamnoside has a potent capacity to reduce oxidative damage, which is crucial in preventing various chronic diseases.
Anticancer Potential
Recent research highlights the anticancer properties of isovitexin-2''-O-rhamnoside across various cancer types. It has been shown to induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : Isovitexin-2''-O-rhamnoside reduces cell viability in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) by modulating signaling pathways involved in cell growth.
- Apoptotic Pathways : The compound enhances apoptosis via the activation of caspases and modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability .
- Synergistic Effects : When combined with other chemotherapeutic agents, such as cisplatin, isovitexin-2''-O-rhamnoside has shown enhanced anticancer effects by downregulating anti-apoptotic proteins and promoting cell cycle arrest .
Table: Summary of Anticancer Activities
| Cancer Type | Mechanism | Reference |
|---|---|---|
| Liver Cancer | Induction of apoptosis through caspase activation | |
| Lung Cancer | Synergistic effects with cisplatin | |
| Breast Cancer | Inhibition of stem cell markers |
Anti-inflammatory Effects
Isovitexin-2''-O-rhamnoside also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated THP-1 cells. This action suggests its potential use in treating inflammatory diseases .
Mechanistic Insights
The biological activities of isovitexin-2''-O-rhamnoside are mediated through various molecular pathways:
- PI3K/Akt/mTOR Pathway : Inhibition of this pathway leads to reduced cell survival and proliferation in cancer cells.
- NF-kB Signaling : Modulation of NF-kB activity contributes to its anti-inflammatory effects.
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Isovitexin-2''-O-rhamnoside in plant extracts?
Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identification and quantification. Key steps include:
- Sample preparation : Use 80% methanol or aqueous ethanol for extraction, optimized based on plant matrix (e.g., Passiflora vs. Crataegus) to enhance yield .
- MS/MS fragmentation : Monitor characteristic ions such as m/z 433 (aglycone isovitexin) and m/z 313 (rhamnose moiety) in positive ion mode to confirm structure .
- Quantification : Employ UHPLC with diode-array detection (DAD) at 270–330 nm for baseline separation from co-eluting flavonoids like vitexin derivatives .
Advanced: How can researchers design experiments to evaluate the antioxidant mechanism of Isovitexin-2''-O-rhamnoside in cellular models?
Answer:
Use hydrogen peroxide (H2O2)-induced oxidative stress models in human adipose-derived stem cells (hADSCs) or cancer cell lines:
- Dose optimization : Pretreat cells with 62.5–250 µM Isovitexin-2''-O-rhamnoside for 24 hours before H2O2 exposure (500 µM, 4 hours) to assess cytotoxicity thresholds .
- Biomarkers : Measure caspase-3 activity, intracellular ROS levels (via DCFH-DA fluorescence), and mitochondrial membrane potential (JC-1 staining) .
- Validation : Compare with positive controls (e.g., ascorbic acid) and use siRNA knockdown to confirm pathways (e.g., Nrf2/Keap1) .
Basic: Which plant species are validated sources of Isovitexin-2''-O-rhamnoside, and how does its concentration vary?
Answer:
Primary sources include:
- Crataegus pinnatifida (hawthorn) leaves, where it is a major flavonoid .
- Passiflora tripartita var. mollissima and P. mixta, though concentrations vary significantly depending on extraction solvents (e.g., aqueous vs. methanolic extracts) .
- Variability factors : Geographical origin, harvest time, and post-harvest processing affect yields. For example, Passiflora species show <1% w/w in aqueous extracts but higher levels in methanolic fractions .
Advanced: How can researchers resolve contradictions in reported bioactivity data for Isovitexin-2''-O-rhamnoside across studies?
Answer:
Address variability through:
- Standardization : Use certified reference materials (e.g., >98% purity validated via qNMR and HPLC) to ensure consistency in bioassays .
- Model specificity : Test across multiple cell lines (e.g., MCF-7 breast cancer vs. CaCo-2 colon cancer) to identify tissue-dependent effects. For instance, it inhibits DNA synthesis in MCF-7 cells but requires combinatorial therapy for efficacy in CaCo-2 .
- Synergistic assays : Co-administer with phytochemicals like avenanthramides to evaluate potentiation effects .
Advanced: What computational approaches are used to predict the molecular targets of Isovitexin-2''-O-rhamnoside?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins like SARS-CoV-2 main protease (PDB: 6LU7). Focus on binding affinity (ΔG ≤ −7.0 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., His41) .
- Dynamic simulations : Run 100 ns MD simulations in GROMACS to assess complex stability (RMSD ≤ 2 Å) and free energy landscapes (MM-PBSA) .
- Network pharmacology : Integrate docking results with STRING-db to map pathways (e.g., NF-κB inhibition) linked to antioxidant or anticancer effects .
Basic: What are the critical steps for isolating Isovitexin-2''-O-rhamnoside from crude plant extracts?
Answer:
- Column chromatography : Use Sephadex LH-20 or C18 reverse-phase columns with gradient elution (water:methanol, 70:30 → 50:50) .
- Purity assessment : Validate fractions via TLC (Rf ≈ 0.4 in ethyl acetate:formic acid:water, 8:1:1) and HPLC-DAD .
- Storage : Lyophilize purified compound and store at −80°C in amber vials to prevent degradation .
Advanced: How does glycosylation (e.g., rhamnose position) influence the bioavailability of Isovitexin-2''-O-rhamnoside?
Answer:
- Intestinal absorption : Use Caco-2 monolayers to measure apparent permeability (Papp). The rhamnose moiety reduces absorption compared to aglycones (Papp < 1 × 10<sup>−6</sup> cm/s) due to efflux by P-glycoprotein .
- Metabolic stability : Incubate with human liver microsomes (HLMs) to assess phase I/II metabolism. Rhamnosylation slows glucuronidation, extending half-life (t1/2 > 60 min) .
- Prodrug strategies : Synthesize acetylated derivatives to enhance lipophilicity and bypass efflux transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
